molecular formula C11H19N3O B2568689 [(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine CAS No. 1909288-47-6

[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine

Cat. No.: B2568689
CAS No.: 1909288-47-6
M. Wt: 209.293
InChI Key: ULNUKJVDCAEMRH-GXSJLCMTSA-N
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Description

[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with three methyl groups and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3,5-trimethylpyrazole, which is then subjected to a series of reactions to introduce the oxolane ring and the methanamine group. The key steps include:

    Formation of 1,3,5-Trimethylpyrazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxolane Ring: This step often involves the use of epoxides or other cyclic ethers in the presence of catalysts.

    Attachment of the Methanamine Group: This is typically done through reductive amination or other amine introduction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially modifying the pyrazole or oxolane rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methyl groups or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism by which [(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]ethanamine: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine is unique due to its specific combination of a pyrazole ring with an oxolane ring and a methanamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-7-10(8(2)14(3)13-7)11-9(6-12)4-5-15-11/h9,11H,4-6,12H2,1-3H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNUKJVDCAEMRH-GXSJLCMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(CCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@H]2[C@@H](CCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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